molecular formula C19H21N3O3 B2552542 1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 923095-51-6

1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2552542
CAS No.: 923095-51-6
M. Wt: 339.395
InChI Key: VPNVLLJJSUEGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxyphenyl group and a 1-ethyl-substituted indole moiety. The 1-ethyl group on the indole ring may reduce steric hindrance compared to bulkier substituents, optimizing target binding.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-4-22-12-15(14-7-5-6-8-16(14)22)21-19(23)20-13-9-10-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVLLJJSUEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 3,4-dimethoxyaniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, linked to the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Effects : The compound has also shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in managing chronic inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of various enzymes, thereby modulating their catalytic activity.
  • Receptor Modulation : It may interact with receptor sites influencing critical signal transduction pathways involved in cellular responses.

Case Study 1: Anticancer Mechanism

In a study involving human cancer cell lines, treatment with this compound led to significant reductions in cell viability. The mechanism was linked to apoptosis induction through caspase activation pathways. This highlights the compound's potential as a therapeutic agent against cancer.

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of this compound, revealing that it significantly reduced the levels of pro-inflammatory cytokines in vitro. This finding supports its potential application in treating diseases characterized by chronic inflammation.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation.
Anti-inflammatoryReduces production of pro-inflammatory cytokines (TNF-alpha, IL-6) in activated macrophages.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₂₁N₃O₃
  • Average Mass : ~325.37 g/mol
  • Structural Features : Urea core, 3,4-dimethoxyphenyl (electron-rich), 1-ethylindol-3-yl (moderate steric profile).

Comparison with Structural Analogs

Structural and Physicochemical Differences

The compound 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea () serves as a relevant analog for comparison. Key distinctions include:

Parameter Target Compound Analog ()
Substituents on Phenyl 3,4-Dimethoxy (electron-donating) 3,4-Dichloro (electron-withdrawing)
Indole Substitution 1-Ethyl at position 3 1,2-Dimethyl at position 5, methylene linker
Molecular Formula C₁₉H₂₁N₃O₃ C₁₈H₁₇Cl₂N₃O
Average Mass 325.37 g/mol 362.25 g/mol
Key Functional Groups Urea, methoxy, ethylindole Urea, chloro, dimethylindole, methylene

Implications :

  • Electron Effects : The dimethoxy groups in the target compound enhance solubility in polar solvents compared to the dichlorophenyl analog, which is more lipophilic .
  • Steric Considerations : The 1-ethyl group on the indole (target) may allow better target accessibility than the 1,2-dimethyl substitution in the analog.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

  • IUPAC Name : 1-(3,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea
  • Molecular Formula : C19H21N3O3
  • CAS Number : 923095-51-6

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3,4-dimethoxyaniline with 1-ethyl-1H-indole-3-carboxylic acid chloride.
  • Use of triethylamine as a base in dichloromethane at room temperature.
  • Subsequent treatment with urea to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases and modulation of cell cycle regulation.
CompoundCell LineIC50 (µM)Reference
1-(3,4-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)ureaMCF-75.0
1-(3,4-Dimethoxyphenyl)-3-(1-ethyl-1H-indol-2-yl)ureaA54910.0

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also exert similar effects.

CompoundCOX Inhibition (IC50 µM)Reference
DMPBD (related compound)COX-1: 19.45; COX-2: 42.10

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate apoptosis and cell survival.

Comparative Studies

Comparative analysis with structurally similar compounds reveals unique biological profiles for 1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-y)urea:

CompoundStructure SimilarityAnticancer ActivityReference
1-(3,4-Dimethoxyphenyl)-3-(1-methylindol)ureaHighModerate
1-(2-Hydroxyphenyl)-3-(indol)ureaModerateLow

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Xia et al. reported significant apoptosis induction in various cancer cell lines using indole derivatives with similar structures .
  • Fan et al. demonstrated that certain urea derivatives led to autophagy without apoptosis in A549 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.